molecular formula C11H7ClN2O B8552460 2-(2-Chlorobenzoyl)pyrimidine

2-(2-Chlorobenzoyl)pyrimidine

Cat. No. B8552460
M. Wt: 218.64 g/mol
InChI Key: MEXNZUOOCNBUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorobenzoyl)pyrimidine is a useful research compound. Its molecular formula is C11H7ClN2O and its molecular weight is 218.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorobenzoyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorobenzoyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

(2-chlorophenyl)-pyrimidin-2-ylmethanone

InChI

InChI=1S/C11H7ClN2O/c12-9-5-2-1-4-8(9)10(15)11-13-6-3-7-14-11/h1-7H

InChI Key

MEXNZUOOCNBUJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chlorophenyl(2-pyrimidinyl)acetonitile (3.25 g, 0.0142 mol), sodium hydride (60% in mineral oil, 1.07 g, 0.016 mol) and anhydrous tetrahydrofuran is stirred two hours at reflux and cooled to room temperature. Dry air is bubbled into the mixture while stirring three days. The mixture is quenched by dropwise addition of a 3:1 water:methanol mixture and then water. The tetrahydrofuran is removed in vacuo and the aqueous residue filtered to afford the title compound as a brown solid (2.00 g, 64.7%) which is identified by NMR spectral analysis.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
64.7%

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